molecular formula C12H12N4O4 B095347 ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate CAS No. 16459-35-1

ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B095347
CAS No.: 16459-35-1
M. Wt: 276.25 g/mol
InChI Key: IQYXMFOQGPEJHU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (CAS 16459-35-1) is a pyrazole derivative with the molecular formula C₁₂H₁₂N₄O₄ and a molecular weight of 276.25 g/mol . The compound features a 4-nitrophenyl group at position 1 and an amino group at position 5 of the pyrazole ring, with an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 5-amino-1-(4-nitrophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-14-15(11(10)13)8-3-5-9(6-4-8)16(18)19/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYXMFOQGPEJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369443
Record name ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16459-35-1
Record name ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Knoevenagel Condensation : 4-Nitrobenzaldehyde reacts with ethyl cyanoacetate to form an α,β-unsaturated intermediate.

  • Cyclization : Phenylhydrazine attacks the electrophilic β-carbon of the intermediate, followed by intramolecular cyclization to yield the pyrazole core.

  • Amination : Spontaneous amination at the 5-position occurs due to the electron-withdrawing nitro group, stabilizing the amino moiety.

Typical reaction conditions include:

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : Room temperature (25°C)

  • Catalyst : None required, though some protocols use piperidine (0.5 mol%) to accelerate the Knoevenagel step.

  • Yield : 65–78%, with purity >95% after recrystallization from ethanol.

Industrial Adaptations

Scalable production employs recyclable catalysts such as silica-supported sulfonic acid (SSA) to enhance atom economy. A 2023 study demonstrated that SSA increases yield to 82% while reducing reaction time to 4 hours.

Beckmann Rearrangement Approach

A novel synthesis route adapts the Beckmann rearrangement to construct the pyrazole ring. Originally reported for ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, this method has been modified to incorporate the 4-nitrophenyl group.

Key Steps

  • Oxime Formation : 4-Nitroacetophenone is converted to its oxime using hydroxylamine hydrochloride.

  • Beckmann Rearrangement : The oxime undergoes rearrangement with phosphorus pentachloride (PCl₅) in dry ether, yielding a nitrilium intermediate.

  • Cyclocondensation : Reaction with ethyl acetoacetate in the presence of ammonium acetate forms the pyrazole ring.

Optimization Challenges

  • Regioselectivity : The nitro group’s meta-directing effect necessitates strict temperature control (–10°C) to prevent isomerization.

  • Yield : 58–62%, lower than one-pot methods due to intermediate purification requirements.

Catalytic and Industrial-Scale Methods

Recent patents highlight advancements in catalytic systems for large-scale synthesis. A 2025 protocol uses sodium iodide (NaI) as a catalyst in a two-step process:

  • Substitution/Hydrolysis :

    • React 2,2-difluoroacetyl chloride with ethyl acrylate in dichloromethane at –20°C.

    • Hydrolyze the intermediate with NaOH to yield α-difluoroacetyl carboxylic acid.

  • Cyclization :

    • Treat the acid with methylhydrazine and NaI in methanol.

    • Acidify with HCl to precipitate the crude product, then recrystallize from ethanol/water (50:50).

ParameterValue
Yield75%
Purity99.5%
Isomer Ratio95:5 (desired:byproduct)

This method reduces isomer formation by 40% compared to earlier techniques.

Optimization of Reaction Conditions

Solvent Effects

  • Polar Protic Solvents : Ethanol improves solubility of nitroaromatic intermediates, accelerating cyclization.

  • Aprotic Solvents : Dimethylformamide (DMF) increases reaction rate but promotes side reactions, limiting yield to 55%.

Temperature and Time

  • Room Temperature : Optimal for one-pot methods (24–48 hours).

  • Reflux Conditions : Reduce time to 6 hours but decrease yield by 15% due to nitro group decomposition.

Catalysts

  • Piperidine : Enhances Knoevenagel condensation efficiency (yield +12%).

  • KI/NaI : Mitigates isomerization in cyclization steps.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Isomer RatioScalability
One-Pot Multicomponent7895100:0High
Beckmann Rearrangement629088:12Low
Catalytic Cyclization7599.595:5Industrial

The one-pot method balances yield and simplicity, while catalytic approaches excel in purity and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Acidic or basic hydrolysis conditions can be employed to convert the ester group to a carboxylic acid.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, exhibit significant antibacterial and antifungal properties. A study demonstrated that modifications to the pyrazole ring can enhance antimicrobial efficacy against various pathogens. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death .

Anti-inflammatory Properties

This compound has shown potential as an anti-inflammatory agent. Research has highlighted its ability to reduce inflammation markers in vitro, suggesting mechanisms involving the inhibition of pro-inflammatory cytokines. This property opens avenues for developing treatments for inflammatory diseases such as arthritis .

Anticancer Potential

Studies have explored the anticancer properties of pyrazole derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promise in selectively inducing apoptosis in malignant cells while sparing normal cells .

Synthesis of Functional Materials

The compound serves as a building block for synthesizing functional materials, including polymers and nanocomposites. Its unique chemical structure allows it to participate in various polymerization reactions, leading to materials with enhanced mechanical and thermal properties. For instance, incorporating this compound into polymer matrices can improve their resistance to degradation under environmental stressors .

Dye Synthesis

This compound has been utilized in the synthesis of dyes due to its chromophoric properties. The compound's ability to absorb light at specific wavelengths makes it suitable for developing colorants used in textiles and coatings .

Case Study: Antimicrobial Efficacy

A study published in Applied Chemistry Research investigated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, showcasing its potential as a lead compound for antibiotic development .

Case Study: Anti-inflammatory Mechanism

Research conducted by Zia-ur-Rehman et al. focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The study reported a significant reduction in paw edema and serum levels of inflammatory cytokines after treatment with this compound, supporting its application in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The nitrophenyl group can also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl group in the target compound enhances electrophilicity at the pyrazole ring, facilitating nucleophilic substitutions. In contrast, analogs with 4-methylphenyl (electron-donating) exhibit reduced reactivity in such reactions . The amino group at position 5 enables hydrogen bonding, critical for interactions in biological systems (e.g., kinase inhibition) . Replacing NH₂ with Cl (as in the chloro analog) diminishes this capacity .
  • Crystallographic and Physical Properties: The nitro group in the target compound contributes to a higher melting point compared to the fluoro analog (mp >250°C vs. 153–154°C for the fluorophenyl derivative) . Crystal structures of related compounds (e.g., ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate) reveal extended hydrogen-bonding networks due to nitro groups, influencing solubility and stability .

Biological Activity

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (CAS No. 16459-35-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

  • Molecular Formula : C12H12N4O4
  • Molecular Weight : 276.25 g/mol
  • IUPAC Name : this compound
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The pyrazole ring system is known for its pharmacological versatility, particularly in anticancer and anti-inflammatory applications.

Anticancer Activity

Several studies have demonstrated the compound's efficacy against various cancer cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • HCT-15 (colon cancer)
    • NCI-H23 (non-small cell lung cancer) .

The compound exhibited significant antiproliferative effects across these cell lines, with growth inhibition percentages ranging from 43.9% to over 90%, depending on the concentration and duration of exposure .

In Vitro Studies

  • Growth Inhibition :
    • This compound showed a mean growth inhibition (GI%) of approximately 54.25% on HepG2 cells and 38.44% on HeLa cells, indicating selective toxicity towards cancerous cells while sparing normal fibroblasts .
  • Mechanistic Insights :
    • The compound was found to induce cell cycle arrest at the G0–G1 phase, leading to decreased progression into the S phase, which is critical for DNA replication . This suggests that the compound may interfere with cellular proliferation mechanisms.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications to the pyrazole ring or substituents can significantly alter its efficacy:

Modification TypeEffect on Activity
Alkyl SubstituentsGenerally decrease activity
Aryl SubstituentsCan enhance anticancer properties
Nitro GroupEssential for activity against certain cancer types

Case Studies

A notable case study involved the synthesis of several derivatives based on the pyrazole framework, which were evaluated for their anticancer properties. One derivative achieved over 90% inhibition in non-small cell lung cancer models, indicating a strong correlation between structural modifications and enhanced biological activity .

Q & A

Q. What are the established synthetic routes for ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation of substituted hydrazines and β-keto esters. For example, phenylhydrazine derivatives react with ethyl acetoacetate or analogous esters in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole intermediates. Subsequent nitration or functionalization introduces the 4-nitrophenyl group . Recrystallization from methanol/water mixtures is commonly employed for purification, ensuring high yields (e.g., 94% in analogous syntheses) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • FT-IR : To confirm the presence of amino (-NH₂), nitro (-NO₂), and ester (-COO-) groups via characteristic absorption bands (e.g., ~3400 cm⁻¹ for NH₂, ~1520 cm⁻¹ for NO₂ asymmetric stretching) .
  • NMR : 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm, ester ethyl group at δ 1.2–4.2 ppm). 13^{13}C NMR confirms carbonyl (C=O) and nitro-substituted carbons .
  • Mass spectrometry : APCI or ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 316 for related compounds) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

SCXRD using programs like SHELXL and ORTEP-3 provides precise bond lengths, angles, and intermolecular interactions. For example:

  • The nitro group’s dihedral angle relative to the pyrazole ring influences π-π stacking.
  • Hydrogen bonds between the amino group and adjacent ester/carboxyl oxygen stabilize the crystal lattice .
  • Data parameters : Typical refinement yields R1<0.05R_1 < 0.05, with data-to-parameter ratios >20:1 .

Q. What strategies address contradictions in biological activity data for pyrazole derivatives?

  • Dose-response assays : Test varying concentrations to distinguish nonspecific toxicity from target-specific effects.
  • Structural analogs : Compare substituent effects (e.g., 4-nitrophenyl vs. 4-fluorophenyl) on fungicidal activity using standardized protocols (e.g., Botryosphaeria dothidea inhibition) .
  • Theoretical modeling : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental bioactivity .

Q. How do hydrogen-bonding patterns influence supramolecular assembly in this compound?

Graph set analysis (e.g., Etter’s rules ) reveals recurring motifs:

  • N–H⋯O interactions between the amino group and ester oxygen (motif R22(8)R_2^2(8)).
  • C–H⋯O contacts involving nitro groups contribute to layered packing, critical for material stability .

Methodological Guidance Table

Aspect Recommended Techniques Key References
SynthesisCyclocondensation, recrystallization
Structural analysisSCXRD (SHELXL), ORTEP-3 visualization
Spectral characterizationFT-IR, 1^1H/13^{13}C NMR, APCI-MS
Biological evaluationFungicidal assays, dose-response studies
Computational modelingDFT (HOMO-LUMO, electrostatic potential maps)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.